Linalyl acetate

Descripción general

Descripción

El acetato de linalilo es un compuesto orgánico, específicamente el éster acético del linalool. Es un fitoquímico natural que se encuentra en muchas flores y plantas aromáticas. Este líquido incoloro es uno de los componentes principales de los aceites esenciales de bergamota y lavanda, a menudo junto con el linalool. El acetato de linalilo se utiliza ampliamente en la industria de la perfumería debido a su agradable aroma dulce y floral que recuerda a los campos de lavanda .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetato de linalilo se puede sintetizar mediante la esterificación del linalool con ácido acético o anhídrido acético. La reacción típicamente implica calentar linalool con anhídrido acético en presencia de un catalizador bajo condiciones de nitrógeno. La mezcla se calienta a 100-120 °C y se hace reaccionar durante 1-3 horas. Después de la reacción, el producto se purifica mediante destilación a presión reducida y lavado .

Métodos de producción industrial: La producción industrial de acetato de linalilo a menudo implica la extracción de materiales vegetales utilizando métodos como la destilación por vapor, la hidrodestilación y la extracción con fluidos supercríticos. La destilación por vapor implica exponer el material vegetal a vapor de alta temperatura, haciendo que el aceite esencial se vaporice y luego se condense por separado. La hidrodestilación es similar pero implica hervir el material vegetal en agua. La extracción con fluidos supercríticos utiliza dióxido de carbono supercrítico como solvente, preservando la integridad química de los compuestos sensibles como el acetato de linalilo .

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de linalilo sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: El acetato de linalilo se puede oxidar para formar derivados oxigenados como el 8-oxolinalil acetato y el 8-hidroxilinalil acetato. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden convertir el acetato de linalilo a su alcohol correspondiente, linalool, utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo éster, donde el grupo acetato puede ser reemplazado por otros grupos funcionales utilizando reactivos apropiados.

Productos principales:

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Linalyl acetate has demonstrated significant anti-inflammatory properties. A study indicated that it effectively alleviates psoriasis-like skin inflammation when combined with linalool, showing synergistic effects at a 1:1 weight ratio . This combination resulted in over 90% recovery in specific cytokine levels associated with inflammation, suggesting its potential as a treatment for inflammatory skin conditions.

Cardiovascular Benefits

Research has shown that this compound can recover cell damage and cardiovascular changes induced by nicotine in adolescent rats. This suggests its potential role in protecting against nicotine-induced cardiovascular disruptions . Additionally, it has been reported to modulate intracellular calcium concentration and exhibit antioxidative effects, which may be beneficial in ischemic stroke scenarios .

Antioxidant Properties

The compound's antioxidant capabilities have been extensively studied. For instance, this compound has been shown to reduce oxidative stress markers and enhance the body's antioxidant defenses. This property is crucial for protecting cells from damage caused by free radicals and could be leveraged in formulations aimed at preventing oxidative damage in various tissues .

Aromatherapy and Psychopharmacology

This compound is widely used in aromatherapy due to its calming and sedative effects. Studies have indicated that it can reduce anxiety and promote relaxation when inhaled or applied topically. Its interaction with the central nervous system may lead to marked sedative effects, making it a popular choice for stress relief formulations .

Skin Care Products

Due to its anti-inflammatory and soothing properties, this compound is often incorporated into skincare products designed for sensitive skin or conditions such as eczema and psoriasis. Its ability to reduce redness and irritation makes it an attractive ingredient for cosmetic formulations aimed at enhancing skin health .

Fragrance Industry

This compound's pleasant floral scent makes it a staple in the fragrance industry. It is frequently used as a component in perfumes and scented products, contributing to their overall aroma profile while also providing potential therapeutic benefits through inhalation.

Toxicology and Safety Profile

While this compound is generally considered safe for use in cosmetics and food products, some studies have reported allergic reactions in certain individuals, particularly those with sensitivities to fragrance compounds . Toxicological assessments indicate that the compound has low acute toxicity; however, caution is advised regarding its use in high concentrations or among sensitive populations .

Psoriasis Treatment Study

In a controlled study on mice with imiquimod-induced psoriasis, the application of this compound combined with linalool resulted in significant improvements in clinical scores related to psoriasis severity (PASI scores) compared to untreated controls. The combination showed a marked reduction in inflammatory cytokines associated with the disease .

Cardiovascular Protection Study

A study investigating the effects of this compound on nicotine-induced cardiovascular changes revealed that treatment with this compound significantly mitigated damage to cardiac tissues and improved overall cardiovascular function in adolescent rat models .

Mecanismo De Acción

El acetato de linalilo ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: Reduce la inflamación al inhibir la producción de citocinas y enzimas proinflamatorias.

Analgésico: El acetato de linalilo proporciona alivio del dolor al modular la actividad de los receptores del dolor y reducir la liberación de sustancias inductoras del dolor.

Ansiolítico: Ejerce un efecto calmante al interactuar con los receptores del ácido gamma-aminobutírico (GABA) en el cerebro, mejorando los efectos inhibitorios del GABA y promoviendo la relajación

Comparación Con Compuestos Similares

El acetato de linalilo es similar a otros ésteres de monoterpenos como el acetato de geranilo y el acetato de citronelilo. es único debido a su distintivo aroma floral y su mayor estabilidad en comparación con otros terpenos. Los compuestos similares incluyen:

Linalool: Un alcohol con un aroma floral similar, que a menudo se encuentra junto con el acetato de linalilo en aceites esenciales.

Acetato de geranilo: Otro éster de monoterpeno con un aroma afrutado y floral, utilizado en perfumería.

Acetato de citronelilo: Conocido por su dulce aroma cítrico, comúnmente utilizado en fragancias y repelentes de insectos

La combinación única de agradable aroma, estabilidad y actividades biológicas del acetato de linalilo lo convierte en un compuesto valioso en diversos campos, desde la perfumería hasta la medicina.

Actividad Biológica

Linalyl acetate, a prominent ester derived from linalool, is a compound widely recognized for its diverse biological activities. This article explores the pharmacological effects of this compound, emphasizing its anti-inflammatory, antioxidant, and neuroprotective properties. It also discusses relevant case studies and research findings that highlight its potential therapeutic applications.

- Chemical Formula : C10H18O2

- Molar Mass : 174.26 g/mol

- Appearance : Colorless liquid with a floral scent

- Density : 0.858 to 0.868 g/cm³

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

- Mechanism of Action : It has been shown to inhibit the activation of pro-inflammatory cytokines such as IL-1β and TNF-α in various models, including psoriasis-like skin lesions in mice .

- Case Study : In a study by Rai et al. (2020), this compound demonstrated over 90% recovery in levels of Th-1 cytokines (TNF-α and IL-1β) at a topical dose of 2%, indicating its effectiveness in managing inflammatory responses .

Table 1: Summary of Anti-inflammatory Studies Involving this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Rai et al. (2020) | Psoriasis-like lesions in mice | Reduced IL-1β and TNF-α levels; over 90% recovery in cytokine levels |

| Moon et al. (2018) | Human mast cell line | Inhibited caspase-1 and NF-κB activation |

| Aoe et al. (2017) | Murine brain endothelial cells | Reduced expression of cell adhesion molecules |

Antioxidant Activity

This compound has been reported to possess antioxidant properties, which contribute to its neuroprotective effects.

- Research Findings : A study indicated that this compound could reduce oxidative stress markers in models of chronic stress and diabetes, suggesting its potential role in neuroprotection through modulation of oxidative pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has garnered attention in recent research.

- Mechanism : It appears to modulate serotonin transporters and has a strong affinity for serotonin receptors, which may contribute to its calming effects on the nervous system .

- Case Study : In animal models, this compound reduced anxiety-like behaviors and improved cognitive functions, showcasing its therapeutic potential for mood disorders .

Other Pharmacological Activities

Beyond anti-inflammatory and neuroprotective effects, this compound exhibits several other biological activities:

- Anti-diabetic Effects : Studies have shown that this compound can lower serum glucose levels in diabetic rat models by enhancing liver AMP-activated protein kinase expression .

- Cardiovascular Benefits : Research has indicated that it can alleviate cardiovascular changes induced by acute nicotine exposure in adolescent rats, suggesting protective effects against cardiovascular disruptions .

Table 2: Summary of Other Biological Activities of this compound

| Activity Type | Key Findings |

|---|---|

| Anti-diabetic | Reduced serum glucose levels in diabetic rats |

| Cardiovascular | Alleviated nicotine-induced cardiovascular changes |

| Antimicrobial | Exhibited antimicrobial properties against various pathogens |

Propiedades

IUPAC Name |

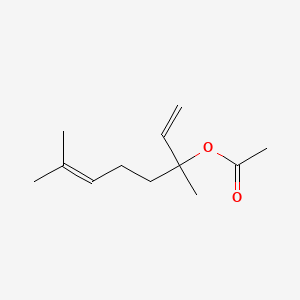

3,7-dimethylocta-1,6-dien-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKAYLJWKGQEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026946 | |

| Record name | Linalyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid, Clear colorless liquid with an odor of bergamot; [Hawley], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a floral, fruity odour | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linalyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linalyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Linalyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/360/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

221 °C, 220.00 °C. @ 760.00 mm Hg, 220 °C | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linalyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

94 °C (201 °F) - closed cup, 185 °F (85 °C) (closed cup), 85 °C c.c. | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Miscible with ethanol, ether, Soluble in alcohol, ether, diethyl phthalate, benzyl benzoate, mineral oil, fixed oils; slightly soluble in propylene glycol; insoluble in glycerol., Solubility in water: poor, slightly soluble in propylene glycol; insoluble in glycerol and water; miscible with alcohol and fixed oils, 1 ml in 5 ml 70% alcohol (in ethanol) | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Linalyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/360/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895 g/cu cm at 20 °C, Relative density (water = 1): 0.9, 0.895-0.914 | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Linalyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/360/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 6.77 | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.11 [mmHg], 0.111 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.6 | |

| Record name | Linalyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

In a preliminary experiment, ... lavender essential oil relaxed vascular smooth muscle. Thus, the/se/ ... experiments were designed to investigate the relaxation mechanism of linalyl acetate as the major ingredient of lavender essential oil in rabbit carotid artery specimens. Linalyl acetate produced sustained and progressive relaxation during the contraction caused by phenylephrine. The relaxation effect of linalyl acetate at a concentration near the EC50 was partially but significantly attenuated by nitroarginine as an inhibitor of nitric oxide synthase, 1H-(1,2,4)oxadiazolo(4,3-a)quinoxaline-1-one as an inhibitor of guanylyl cyclase, or by the denudation of endothelial cells. In specimens without endothelium, the phenylephrine-induced contraction and phosphorylation of myosin light chain (MLC) were significantly attenuated after the pretreatment with linalyl acetate. The relaxation caused by linalyl acetate in the endothelium-denuded specimens was clearly inhibited by calyculin A as an inhibitor of MLC phosphatase, although not by ML-9 as an inhibitor of MLC kinase. Furthermore, suppression of the phenylephrine-induced contraction and MLC phosphorylation with linalyl acetate was canceled by the pretreatment with calyculin A. These results suggest that linalyl acetate relaxes the vascular smooth muscle through partially activation of nitric oxide/cyclic guanosine monophosphate pathway, and partially MLC dephosphorylation via activating MLC phosphatase. | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dihydrolinalool, dehydrolinalool, tetrahydrolinalylacetate, linalool. | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless, oily liquid | |

CAS No. |

115-95-7 | |

| Record name | Linalyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINALYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linalyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linalyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K47SSQ51G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linalyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

< 25 °C | |

| Record name | Linalyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.